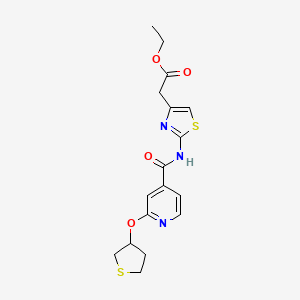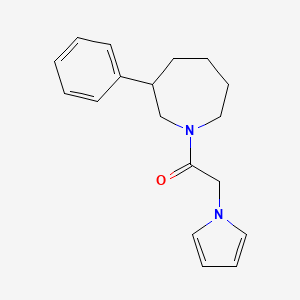![molecular formula C24H25N5O2 B2356388 6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872843-41-9](/img/no-structure.png)
6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique
Versatile Host for Anions
The compound's imidazole moiety plays a key role in its application as a versatile host for anions. The electrostatic interactions and hydrogen bonding capabilities of the imidazole group enable it to interact with various anions effectively (Nath & Baruah, 2012).
Luminescence Sensing
Lanthanide-based metal-organic frameworks incorporating dimethylphenyl imidazole derivatives have been developed for luminescence sensing of benzaldehyde derivatives. This application demonstrates the potential of the compound in the field of fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Polymerization Catalyst
The compound's imidazole group has shown utility in the copper-catalyzed oxidative coupling of phenols to produce high-performance engineering plastics. The basicity and steric hindrance of the imidazole ring enhance catalytic activity in these polymerization reactions (Gamez, Simons, Aromí, Driessen, Challa, & Reedijk, 2001).
Synthesis of Imidazoles
The compound is involved in the synthesis of 4H-imidazoles, showcasing its role in organic synthesis, particularly in the production of heterocyclic compounds (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).
Catalysts for Nucleoside Coupling
This compound's derivatives are used as catalysts in the coupling reaction of nucleoside methyl phosphonamidites, important in the synthesis of nucleic acid derivatives (Bats, Schell, & Engels, 2013).
Imidazolidine Derivatives
The compound is involved in the synthesis of imidazolidine derivatives, which have potential applications in various fields, including medicinal chemistry (Kantlehner, Haug, & Bauer, 2012).
Propriétés
Numéro CAS |
872843-41-9 |
|---|---|
Nom du produit |
6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Formule moléculaire |
C24H25N5O2 |
Poids moléculaire |
415.497 |
Nom IUPAC |
6-(3,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-13-17(2)15-19(14-16)27-11-12-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)10-9-18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3 |
Clé InChI |
SDPWIBYZAMEGSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
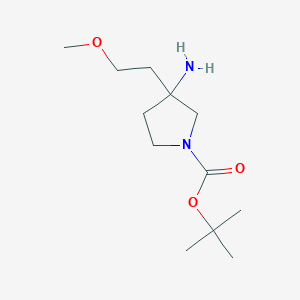
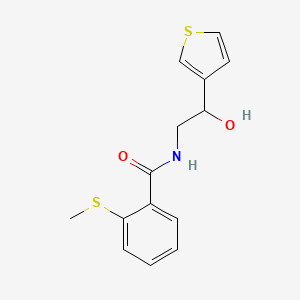
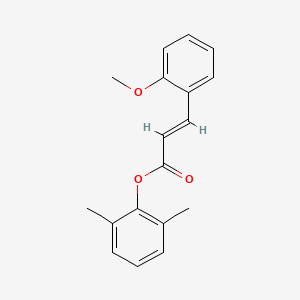


![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)
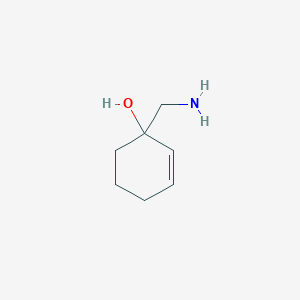


![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)
![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)
